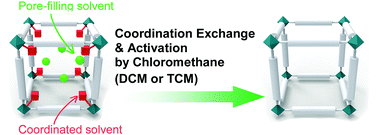Metal coordination and metal activation abilities of commonly unreactive chloromethanes toward metal–organic frameworks
Chemical Communications Pub Date: 2018-05-01 DOI: 10.1039/C8CC02348D
Abstract
Over the last two decades, metal–organic frameworks (MOFs) have received particular attention because of their attractive properties such as permanent nanoporosity and the extraordinary functionality of open coordination sites (OCSs) at metal nodes. In particular, MOFs with open-state OCSs have shown potential in applications such as chemical separation, molecular sorption, catalysis, ionic conduction, and sensing. Thus, the activation of OCSs, i.e., the removal of coordinated solvent to produce open-state OCSs, has been viewed as an essential step that must be performed prior to the use of the MOFs in the aforementioned applications. This Feature Article focuses on the chemical functions of the commonly unreactive chloromethanes, i.e., dichloromethane (DCM) and trichloromethane (TCM), including their coordination to OCSs and activation of OCSs. Treatment with a chloromethane is a chemical route to activate OCSs that does not require an additional supply of external thermal energy. Importantly, a plausible mechanism for the chemical process, in which DCM and TCM weakly coordinate to the OCSs and then spontaneously dissociate in an intermediate step, which is proposed based on the results obtained from Raman studies will be discussed. Possible applications of chloromethane treatment to activate large-area MOF films and MOF–polymer mixed matrices, which can be propagated in molecular capture, will also be described.


Recommended Literature
- [1] Fabrication of Bi2S3/ZnO heterostructures: an excellent photocatalyst for visible-light-driven hydrogen generation and photoelectrochemical properties†
- [2] Contents list
- [3] Metal coordination and metal activation abilities of commonly unreactive chloromethanes toward metal–organic frameworks
- [4] Can non-polar hydrogen atoms accept hydrogen bonds?†‡
- [5] Inside front cover
- [6] Ultralong room-temperature phosphorescence remarkably weakened by halogenation-induced molecular packing in hexaphenylmelamine derivatives†
- [7] Enrichment of large-diameter semiconducting SWCNTs by polyfluorene extraction for high network density thin film transistors†
- [8] Redox-neutral tri-/difluoromethylation of para-quinone methides with sodium sulfinates†
- [9] Controlled 2H/1T phase transition in MoS2 monolayers by a strong interface with M2C MXenes: a computational study†
- [10] Characterization, performance, and applications of a yeast surface display-based biocatalyst†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 13490-74-9
-
CAS no.: 14104-19-9
-
CAS no.: 10294-48-1
-
CAS no.: 14941-53-8
-
CAS no.: 129541-40-8









